Propyl 4-iodobenzoate
Description
Propyl 4-iodobenzoate is an aromatic ester characterized by a propyl ester group and an iodine substituent at the para position of the benzene ring. It is primarily utilized in radiochemistry as a precursor for fluorine-18 radiolabeling, enabling applications in positron emission tomography (PET) imaging . The compound is synthesized via esterification reactions, often involving benzyl or hydroxymethylbenzyl intermediates, and is characterized using nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) . Its iodine substituent acts as a leaving group, facilitating nucleophilic substitution reactions critical for radiopharmaceutical synthesis .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
propyl 4-iodobenzoate |
InChI |
InChI=1S/C10H11IO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
VOEYTTFPVLPCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Chemical Reactions Analysis
Homogeneous vs. Heterogeneous Catalysis
Mechanistic Insights :
-
The reaction follows Brønsted acid catalysis , where the catalyst protonates the carbonyl oxygen of 4-iodobenzoic acid, facilitating nucleophilic attack by propanol .
-
Excess propanol (>10:1 molar ratio) acts as both reactant and solvent but reduces yields at higher ratios due to dilution effects .
Hydrolysis Reactions
Propyl 4-iodobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 4-iodobenzoic acid:
Acid-Catalyzed Hydrolysis
-
Products : 4-Iodobenzoic acid and propanol.
-
Kinetics : First-order rate constants range from
min⁻¹ (SZ catalyst) to
min⁻¹ (pTsOH) .
Base-Catalyzed Hydrolysis
-
Conditions : NaOH (1–2M), aqueous ethanol, 70–90°C.
-
Products : Sodium 4-iodobenzoate and propanol.
Substitution Reactions
The iodine substituent undergoes transition-metal-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 80°C, 6h, DME/H₂O | 95 |
| 3-Methyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 80°C, 20h, toluene/H₂O | 30 |
Products : Biaryl derivatives (e.g., 4-methoxybiphenyl-4-carboxylic acid) .
Ullmann Coupling
Limited data exists, but analogous iodobenzoates undergo coupling with aryl halides using CuI/ligand systems.
Reduction Reactions
The ester group is reduced to primary alcohols under strong reducing conditions:
LiAlH₄-Mediated Reduction
-
Conditions : LiAlH₄ (2–3 eq.), dry THF, 0°C to reflux.
-
Products : 4-Iodobenzyl alcohol and propanol.
-
Mechanism : Hydride attack at the carbonyl carbon, followed by alkoxide intermediate protonation.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Propyl 4-iodobenzoate and related compounds:
Key Findings
- Benzyl derivatives (e.g., 4-[18F]fluoromethylbenzyl 4-iodobenzoate) are bulkier, which may influence binding affinity in PET tracers .
- Substituent Effects: Iodo vs. Hydroxyl: The iodine atom in this compound enhances electrophilicity, making it a superior leaving group for nucleophilic substitution compared to hydroxyl groups in parabens . Parabens like Propyl 4-hydroxybenzoate rely on hydroxyl groups for antimicrobial activity but lack radiochemical utility .
Toxicity and Safety :
- Propyl 4-hydroxybenzoate has well-documented acute toxicity data (e.g., LD50 values), whereas this compound lacks comprehensive toxicological profiles, necessitating caution in handling .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Propyl 4-iodobenzoate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-iodobenzoic acid with propanol under acidic catalysis (e.g., sulfuric acid). Key parameters include stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), reflux conditions (80–100°C), and reaction duration (6–12 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted starting materials and byproducts. Monitoring purity via TLC and NMR (¹H/¹³C) ensures reproducibility. Handling precautions, such as using fume hoods and PPE, should align with protocols for structurally similar iodinated esters (e.g., Methyl 4-iodobenzoate) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Expect signals for the propyl chain (δ 0.9–1.0 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.2–4.4 ppm for OCH₂) and aromatic protons (δ 7.8–8.1 ppm for ortho/meta positions to iodine).
- IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-I vibration (~500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₀H₁₁IO₂⁺). Compare with databases (e.g., EPA/NIH spectral data for iodinated benzoates) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for iodinated aromatic compounds:
- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Store in airtight containers away from light and oxidizing agents.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Toxicity data for analogous compounds (e.g., Methyl 4-iodobenzoate) suggest moderate irritancy; conduct risk assessments under institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SCXRD) to obtain experimental bond lengths/angles. Refine data using programs like SHELXL, which accommodates high-resolution datasets and corrects for absorption/thermal motion .
- Compare with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies in iodine-carbon bond lengths (>2.10 Å experimentally vs. ~1.98 Å computationally) may arise from relativistic effects unaccounted for in standard DFT methods. Use hybrid functionals (e.g., PBE0) or scalar-relativistic corrections for improved accuracy .
Q. What experimental designs are optimal for studying the reactivity of the iodo-substituent in this compound under cross-coupling conditions?
- Methodological Answer :
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., SPhos, Xantphos) in Suzuki-Miyaura coupling. Use aryl boronic acids (e.g., phenylboronic acid) in deoxygenated THF/H₂O (3:1) at 60–80°C.
- Kinetic Analysis : Monitor reaction progress via GC-MS or in situ IR. Address competing ester hydrolysis by adjusting pH (neutral to mildly basic) .
- Side-Reaction Mitigation : Pre-dry solvents (MgSO₄) and reagents to minimize protodeiodination.
Q. How should researchers address inconsistencies in thermal stability data for this compound across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?
- Methodological Answer :
- Controlled Atmosphere : Conduct DSC/TGA under inert gas (N₂/Ar) to prevent oxidative decomposition.
- Heating Rate : Use slow rates (5–10°C/min) to avoid kinetic masking of phase transitions.
- Data Reconciliation : Cross-validate with variable-temperature XRD to correlate mass loss (TGA) with crystallographic phase changes. Discrepancies may arise from sublimation vs. decomposition pathways .
Data Management and Reproducibility
Q. What strategies ensure robust data reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Maintain detailed logs of synthetic conditions (e.g., solvent purity, catalyst batch).
- Open Data : Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) with assigned CCDC numbers. Share raw spectroscopic files (e.g., JCAMP-DX) via institutional repositories .
- Statistical Validation : Use RSD/% error calculations for replicate experiments (n ≥ 3). Address outliers via Grubbs’ test or ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
